molecular formula C18H18N2O4S3 B11170611 2-[(2-methoxyethyl)sulfanyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

2-[(2-methoxyethyl)sulfanyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B11170611
M. Wt: 422.5 g/mol
InChI Key: FTSDMMYZEXVIEE-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE: is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine under basic conditions.

    Coupling of the Benzothiazole and Benzamide Moieties: The final step involves coupling the benzothiazole and benzamide moieties through a nucleophilic substitution reaction, typically using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its benzothiazole core, it can be used as a fluorescent probe in biological imaging.

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.

Industry

    Agrochemicals: It can be used in the development of new pesticides or herbicides.

    Dyes: The compound can be used in the synthesis of dyes for various applications.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with the active site of enzymes, inhibiting their activity. The methanesulfonyl group can enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions. The benzamide moiety can further stabilize the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-[(2-HYDROXYETHYL)SULFANYL]BENZAMIDE
  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-[(2-CHLOROETHYL)SULFANYL]BENZAMIDE

Uniqueness

  • N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from similar compounds with different substituents, such as hydroxyethyl or chloroethyl groups.

Properties

Molecular Formula

C18H18N2O4S3

Molecular Weight

422.5 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H18N2O4S3/c1-24-9-10-25-15-6-4-3-5-13(15)17(21)20-18-19-14-8-7-12(27(2,22)23)11-16(14)26-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)

InChI Key

FTSDMMYZEXVIEE-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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